5-Methoxyquinolin-8-amine
Overview
Description
5-Methoxyquinolin-8-amine is a substituted quinoline derivative with the molecular formula C10H10N2O. It is known for its role as a directing group in organic synthesis, particularly in the activation of C-H bonds. This compound has garnered interest due to its versatile applications in various fields, including chemistry, biology, and medicine .
Mechanism of Action
Target of Action
It is known that 8-quinolinamines, a class of compounds to which 5-methoxyquinolin-8-amine belongs, have shown potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.
Mode of Action
It is known that the compound can act as an easily removable directing group and also mediate c-h activation . This property has been useful for synthesizing complex molecules.
Biochemical Pathways
Given its potential antimalarial activity, it may interfere with the life cycle of the plasmodium species, affecting their ability to infect and multiply within host cells .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could influence its bioavailability and therapeutic potential.
Result of Action
Given its potential antimalarial activity, it may result in the death of plasmodium species, thereby alleviating the symptoms of malaria .
Biochemical Analysis
Biochemical Properties
5-Methoxyquinolin-8-amine plays a significant role in biochemical reactions, particularly in the activation of carbon-hydrogen bonds. It interacts with various enzymes and proteins, facilitating the synthesis of complex molecules. For instance, it has been used in the synthesis of pyrrolidones by assisting in the activation of carbon-hydrogen bonds . The compound’s interactions with enzymes such as palladium-catalyzed systems highlight its utility in mediating chemical transformations .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound exhibits potent antimalarial activity, affecting the growth and survival of Plasmodium species . Additionally, it has demonstrated antifungal and antibacterial properties, impacting various cellular processes in pathogenic microorganisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a ligand, binding to enzymes and proteins to modulate their activity. For example, its role in the activation of carbon-hydrogen bonds involves binding to palladium catalysts, facilitating the formation of new chemical bonds . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to cause changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antimalarial and antimicrobial activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. The compound’s role in the activation of carbon-hydrogen bonds is a key aspect of its involvement in metabolic pathways . Additionally, its interactions with enzymes such as palladium catalysts facilitate the synthesis of complex molecules, influencing overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are critical factors that determine its bioavailability and efficacy in biochemical applications .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methoxyquinolin-8-amine can be synthesized using 5-chloro-2-nitroaniline as a starting material. The process involves the reduction of 5-methoxy-8-nitroquinoline using palladium on activated charcoal and hydrogen in ethanol at room temperature. The reaction typically takes about six hours and yields a yellow solid . Another method involves heating a suspension of 5-methoxy-8-nitroquinoline and tin chloride in ethanol to reflux for one hour, followed by purification through flash chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various research and commercial purposes.
Chemical Reactions Analysis
Types of Reactions
5-Methoxyquinolin-8-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert nitro groups to amines, as seen in its synthesis.
Substitution: The compound can participate in substitution reactions, particularly halogenation at the C5 position.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include palladium on activated charcoal, hydrogen, tin chloride, and various halogenating agents. Reaction conditions often involve room temperature or reflux in ethanol .
Major Products Formed
Major products formed from reactions involving this compound include halogenated quinoline derivatives and complex pyrrolidinones. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
5-Methoxyquinolin-8-amine has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
8-Aminoquinoline: Another quinoline derivative with antimalarial properties, used in the treatment of liver-stage malaria.
5-Amino-2-methoxypyridine: A related compound used in organic synthesis and pharmaceutical applications.
5-Bromo-quinolin-8-ylamine:
Uniqueness
5-Methoxyquinolin-8-amine stands out due to its dual role as a directing group in organic synthesis and its potent biological activity. Its ability to mediate C-H activation and its broad-spectrum anti-infective properties make it a unique and valuable compound in both research and industrial applications .
Properties
IUPAC Name |
5-methoxyquinolin-8-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-5-4-8(11)10-7(9)3-2-6-12-10/h2-6H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFLLTRMMFHENCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=CC=NC2=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50354621 | |
Record name | 5-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30465-68-0 | |
Record name | 5-methoxyquinolin-8-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50354621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxyquinolin-8-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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